Cabotegravir-d3: A Comprehensive Technical Guide on Chemical Properties, Stability, and Bioanalytical Workflows
Cabotegravir-d3: A Comprehensive Technical Guide on Chemical Properties, Stability, and Bioanalytical Workflows
As the therapeutic landscape for HIV-1 management shifts toward long-acting integrase strand transfer inhibitors (INSTIs), cabotegravir has emerged as a cornerstone of modern antiretroviral therapy. For researchers and bioanalytical scientists, the accurate quantification of cabotegravir in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies is critical. This requires the use of a stable isotope-labeled internal standard (SIL-IS), specifically Cabotegravir-d3 .
This whitepaper synthesizes the chemical properties, stability profiles, and field-proven LC-MS/MS workflows for Cabotegravir-d3. As a Senior Application Scientist, my goal is to move beyond basic data sheets and explain the causality behind experimental behaviors—ensuring your bioanalytical assays are robust, reproducible, and scientifically sound.
Chemical and Physical Properties
Cabotegravir-d3 is the deuterium-labeled isotopologue of cabotegravir, incorporating three deuterium atoms to achieve a mass shift of +3 Da[1]. This mass shift is optimal for LC-MS/MS analysis, as it is sufficient to prevent isotopic overlap with the naturally occurring 13 C isotopes of the unlabeled analyte, ensuring high quantitative specificity[2].
Understanding the physicochemical properties of Cabotegravir-d3 is essential for preventing analytical failures, particularly those related to solubility and ionization.
Quantitative Data Summary
| Property | Value | Causality / Analytical Implication |
| Molecular Formula | C 19 H 14 D 3 F 2 N 3 O 5 | The +3 Da shift prevents cross-talk in the MS/MS collision cell[1]. |
| Molecular Weight | 408.37 g/mol | Used for exact molarity calculations in stock preparation[1]. |
| pKa | 7.71 (OH), 11.1 (NH) | Weakly acidic. Ionizes well in negative ESI, but positive ESI is often preferred via protonation in acidic mobile phases[3][4]. |
| LogP | -1.70 | Moderately lipophilic in its neutral form, dictating reversed-phase retention[5]. |
| Solubility (Organic) | DMSO (~10 mg/mL), DMF (~14 mg/mL) | Requires strong aprotic solvents for primary stock dissolution[6]. |
| Solubility (Aqueous) | ~0.04 mg/mL | Practically insoluble in water. Aqueous working solutions must be highly dilute to prevent micro-precipitation[6]. |
| Solid Storage | -20°C | Prevents thermal degradation[7]. |
| Solid Stability | ≥4 years | Highly stable when protected from light and moisture[7]. |
Stability Profiling: Diagnosing Degradation vs. Precipitation
A common pitfall in bioanalytical laboratories is misdiagnosing precipitation as chemical instability. Cabotegravir-d3 is highly stable chemically[7], but its low aqueous solubility (Biopharmaceutics Classification System Class II) makes it prone to physical dropout in solution[8].
Solution Stability Dynamics
-
Stock Solutions (DMSO/DMF): Cabotegravir-d3 is stable for months at -20°C in pure DMSO. However, DMSO is hygroscopic. Repeated opening of cold stock vials introduces ambient moisture, which locally reduces the solubility limit and causes invisible micro-crystals to form. Best Practice: Aliquot stock solutions immediately upon preparation.
-
Working Solutions (Aqueous Buffers): When diluting the DMSO stock into aqueous buffers (e.g., for spiking solutions), the final organic content must be carefully managed. Cabotegravir-d3 in highly aqueous environments (<5% organic) should not be stored for more than 24 hours[6].
Matrix Stability (Plasma/Serum)
In biological matrices, Cabotegravir-d3 benefits from high protein binding (>99%), which keeps the molecule in solution.
-
Freeze-Thaw Stability: Stable for at least 3-5 cycles (-80°C to Room Temperature).
-
Benchtop Stability: Stable for >24 hours at room temperature in human plasma.
-
Autosampler Stability: Post-extraction samples reconstituted in mobile phase are typically stable for 72 hours at 4°C.
Fig 1: Logical framework for Cabotegravir-d3 stability evaluation across different states.
Experimental Workflows & Protocols
To ensure a self-validating system, the following protocols are designed with built-in causality checks. By monitoring the Cabotegravir-d3 peak area across all samples, you can independently verify extraction recovery and track matrix effects.
Protocol A: Preparation of 1 mg/mL Stock Solution
Causality Check: Purging with inert gas prevents oxidative degradation, while using anhydrous DMSO prevents moisture-induced precipitation[6].
-
Equilibration: Remove the Cabotegravir-d3 solid vial from -20°C storage and allow it to equilibrate to room temperature for 30 minutes in a desiccator to prevent condensation[7].
-
Weighing: Accurately weigh 1.0 mg of Cabotegravir-d3 into a low-bind amber glass vial (protects from photolytic degradation).
-
Dissolution: Add exactly 1.0 mL of anhydrous, LC-MS grade DMSO.
-
Agitation: Vortex for 2 minutes. Sonicate for 5 minutes in a water bath at room temperature until completely dissolved.
-
Purging & Storage: Purge the vial headspace with dry Argon or Nitrogen gas[6]. Aliquot into 50 µL single-use volumes and store at -20°C.
Protocol B: Plasma Extraction via Protein Precipitation (PP) for LC-MS/MS
Causality Check: Cabotegravir is highly protein-bound. Using a 3:1 ratio of organic solvent to plasma aggressively denatures proteins, releasing both the analyte and the SIL-IS into the supernatant[2].
-
Sample Aliquot: Transfer 50 µL of human plasma (blank, calibrator, or unknown) into a 1.5 mL Eppendorf tube.
-
Internal Standard Addition: Spike 10 µL of Cabotegravir-d3 working solution (e.g., 500 ng/mL in 50% Methanol) into the plasma. Vortex briefly (10 seconds) to allow the IS to equilibrate with the plasma proteins.
-
Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid to maintain the analyte in a neutral/unionized state for better recovery).
-
Extraction: Vortex aggressively for 2 minutes to ensure complete protein denaturation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial.
-
Dilution (Optional but Recommended): Dilute with 100 µL of LC-MS water to match the initial mobile phase conditions, preventing peak distortion (solvent effect) during UHPLC injection.
Fig 2: Cabotegravir-d3 integration in LC-MS/MS workflow for matrix effect compensation.
Conclusion
The successful bioanalysis of cabotegravir relies heavily on the proper handling of Cabotegravir-d3. By recognizing that its primary vulnerability is physical precipitation rather than chemical degradation, scientists can optimize their solvent choices and storage conditions. Implementing rigorous, self-validating extraction protocols ensures that Cabotegravir-d3 perfectly mirrors the analyte, neutralizing matrix effects and delivering the high-fidelity pharmacokinetic data required in modern drug development.
References
-
National Institutes of Health (NIH) / PubMed Central. Design and Testing of a Cabotegravir Implant for HIV Prevention.[3] URL: [Link]
-
European Medicines Agency (EMA). Assessment report - APRETUDE.[4] URL: [Link]
-
U.S. Food and Drug Administration (FDA). NDA 212887 / 212888 Multi-Discipline Review.[8] URL: [Link]
-
National Institutes of Health (NIH) / PubMed. Development and validation of a multiplex UHPLC-MS/MS assay with stable isotopic internal standards for the monitoring of the plasma concentrations of the antiretroviral drugs bictegravir, cabotegravir, doravirine, and rilpivirine in people living with HIV.[2] URL: [Link]
Sources
- 1. Cabotegravir-d3 | CAS | LGC Standards [lgcstandards.com]
- 2. Development and validation of a multiplex UHPLC-MS/MS assay with stable isotopic internal standards for the monitoring of the plasma concentrations of the antiretroviral drugs bictegravir, cabotegravir, doravirine, and rilpivirine in people living with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Testing of a Cabotegravir Implant for HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Cabotegravir | CAS#:1051375-10-0 | Chemsrc [chemsrc.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
